molecular formula C8H8ClF4N B13590696 3-fluoro-N-methyl-4-(trifluoromethyl)anilinehydrochloride

3-fluoro-N-methyl-4-(trifluoromethyl)anilinehydrochloride

Cat. No.: B13590696
M. Wt: 229.60 g/mol
InChI Key: VDFYHKJYXBKERU-UHFFFAOYSA-N
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Description

3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8ClF4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-bromo-2-fluorobenzotrifluoride with tert-butyl carbamate, 4,5-bis(diphenylphosphine)-9,9-dimethylxanthene, alkali, and a catalyst under nitrogen protection to obtain an intermediate compound. This intermediate is then reacted with hydrogen chloride in an organic solvent to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
  • 4-nitro-3-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)aniline
  • 3-(trifluoromethyl)aniline

Uniqueness

3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H8ClF4N

Molecular Weight

229.60 g/mol

IUPAC Name

3-fluoro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H7F4N.ClH/c1-13-5-2-3-6(7(9)4-5)8(10,11)12;/h2-4,13H,1H3;1H

InChI Key

VDFYHKJYXBKERU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C(F)(F)F)F.Cl

Origin of Product

United States

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